molecular formula C17H17FN2O4S B14922002 Methyl 2-({[(2-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Methyl 2-({[(2-fluorobenzyl)amino](oxo)acetyl}amino)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B14922002
M. Wt: 364.4 g/mol
InChI Key: KYAPRFBRJLDUPK-UHFFFAOYSA-N
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Description

Methyl 2-({(2-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a thiophene ring substituted with a carboxylate ester, a fluorobenzyl group, and an amino oxoacetyl moiety, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-({(2-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2,3-dimethylthiophene, the compound undergoes electrophilic substitution to introduce the carboxylate ester group.

    Introduction of the Fluorobenzyl Group: The fluorobenzyl group is introduced via nucleophilic substitution, where a fluorobenzyl halide reacts with an amine derivative of the thiophene ring.

    Formation of the Amino Oxoacetyl Moiety: The final step involves the acylation of the amine group with an oxoacetyl chloride, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes:

    Controlled Temperature and Pressure: Maintaining specific temperatures and pressures to ensure optimal reaction rates and product stability.

    Use of Catalysts: Employing catalysts to enhance reaction efficiency and selectivity.

    Purification Techniques: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-({(2-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert oxo groups to hydroxyl groups or amines.

    Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution Reagents: Halides, alkylating agents, and nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation Products: Carboxylic acids, ketones, and aldehydes.

    Reduction Products: Alcohols and amines.

    Substitution Products: Various substituted thiophene derivatives with modified functional groups.

Scientific Research Applications

Methyl 2-({(2-fluorobenzyl)aminoacetyl}amino)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Biological Studies: Used as a probe to study biological pathways and interactions due to its unique structural features.

    Material Science: Explored for its potential in the development

Properties

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 2-[[2-[(2-fluorophenyl)methylamino]-2-oxoacetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C17H17FN2O4S/c1-9-10(2)25-16(13(9)17(23)24-3)20-15(22)14(21)19-8-11-6-4-5-7-12(11)18/h4-7H,8H2,1-3H3,(H,19,21)(H,20,22)

InChI Key

KYAPRFBRJLDUPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)C(=O)NCC2=CC=CC=C2F)C

Origin of Product

United States

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